Deslorelin acetate
Overview
Description
Deslorelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) and is used in veterinary medicine to manipulate reproductive hormones. It is commonly used to induce ovulation in mares, as a contraceptive in domestic cats and dogs, and to control egg production in avian species. The administration of deslorelin acetate has been shown to affect gonadotropin secretion, ovarian follicle development, and the expression of angiogenic factors and luteinizing hormone receptors in the corpus luteum of mares["]["]. In domestic queens, deslorelin acetate has been used as a short-term contraceptive, with reversible effects on ovarian activity["]. The efficacy of deslorelin acetate in inducing ovulation has been studied in relation to the age of the mare and the season, with varying results["].
Synthesis Analysis
Deslorelin acetate is synthesized as a nonapeptide analog of GnRH. The synthesis process is not detailed in the provided papers, but it is implied that the compound is manufactured for controlled release in various forms, such as implants["]. These implants are designed to release the drug over an extended period, ensuring a long-term effect on the target species' reproductive system.Molecular Structure Analysis
The molecular structure of deslorelin acetate is not explicitly discussed in the provided papers. However, as a nonapeptide, it would consist of a chain of nine amino acids, similar to the natural GnRH but with specific modifications to enhance its binding affinity and resistance to enzymatic degradation, which prolongs its biological activity.Chemical Reactions Analysis
The chemical reactions involving deslorelin acetate primarily relate to its interaction with GnRH receptors, which triggers a cascade of hormonal changes. The administration of deslorelin acetate leads to an initial surge in gonadotropins followed by a prolonged suppression of gonadotropin secretion["]. This suppression is utilized to control reproductive functions in animals.Physical and Chemical Properties Analysis
The physical and chemical properties of deslorelin acetate are tailored for its use as a long-term controlled release medication. In-situ forming microparticles have been developed for deslorelin using biodegradable polymers like PLGA to extend the peptide release for up to 30 days while maintaining its conformational stability["]. The implants are designed to be stable at various temperatures, ensuring their efficacy during the storage and after administration["].Case Studies and Clinical Relevance
Several case studies have demonstrated the clinical relevance of deslorelin acetate. In mares, it has been used to induce ovulation with a controlled interovulatory interval["]. In domestic queens, it served as a reversible contraceptive, allowing for the return of estrus and ovulation after implant removal["]. In avian species, deslorelin acetate implants have been shown to effectively decrease egg laying for an extended period["]. Additionally, the use of deslorelin implants for long-term contraception in prepubertal bitches has been evaluated, with effects on epiphyseal closure and body development["]. These studies highlight the versatility and effectiveness of deslorelin acetate in managing reproductive functions across different animal species.Common Problem
Some frequently asked questions about Deslorelin acetate
What is Deslorelin acetate?Deslorelin acetate (Suprelorin, Peptech Animal Health, Macquarie Park, New South Wales, Australia) is another Deslorelin acetate agonist that is formulated into a subcutaneous, controlled-release implant designed for use in dogs for reversible suppression of testosterone production, and thus contraception["].
What are the effects of Deslorelin acetate on organisms?
These studies suggest that deslorelin acetate implants have varying effects on ovarian activity in female animals, including prevention of initial ovarian stimulation, postponement of stimulation, inhibition of ovulation, induction of estrus, and potential for fertility inhibition, with some instances of negative side effects like follicular cysts and altered cyclicity[“].
Scientific Research Applications
Effect of deslorelin acetate on gonadotropin secretion and ovarian follicle development in cycling mares.
Application: This study aimed to evaluate the effect of deslorelin acetate on inducing ovulation in mares.Methodology: A randomized controlled trial was conducted on 16 healthy mares, with 8 receiving deslorelin to induce ovulation and 8 serving as controls.
Key Findings: Deslorelin treatment was associated with a reduction in circulating concentrations of FSH and a lower gonadotropin response to Deslorelin acetate administration, potentially leading to delayed follicular development and an increased interovulatory interval["].
Expression of angiogenic factors and luteinizing hormone receptors in the corpus luteum of mares induced to ovulate with deslorelin acetate.
Application: The study investigated the molecular effects of deslorelin acetate on the corpus luteum after induced ovulation in mares.Methodology: Ovulation was induced in mares, and CL samples were obtained for mRNA expression analysis of angiogenic factors and LH receptors.
Key Findings: Deslorelin acetate resulted in higher expression of LHR, particularly on the fourth day after ovulation, and influenced VEGF expression["].
Clinical use of deslorelin implants for the long-term contraception in prepubertal bitches.
Application: The research focused on the use of deslorelin implants as a long-term contraceptive in prepubertal bitches.Methodology: Deslorelin implants of varying dosages were inserted subcutaneously in prepubertal female dogs, and their effects on estrus, body development, and epiphyseal closure were monitored.
Key Findings: Deslorelin implants effectively prevented estrus and delayed time to puberty without clinical effects on epiphyseal closure["].
Effect of deslorelin acetate treatment in oocyte recovery and in vitro embryo production in domestic cats.
Application: The study assessed the impact of deslorelin acetate on in vitro embryo production and oocyte recovery in domestic cats.Methodology: Deslorelin acetate implants were administered to domestic queens, followed by ovariohysterectomy for in vitro embryo production.
Key Findings: Deslorelin treatment significantly decreased COC recovery, and while cleavage and blastocyst rates were not significantly different, 40% of treated females did not produce any blastocysts["].
Effects of deslorelin acetate implants in horses.
Application: This research explored the use of deslorelin acetate implants for inducing ovarian atrophy in mares and for studying its effects on gonadotropin secretion in stallions and geldings.Methodology: Multiple experiments were conducted, including administering single or multiple deslorelin implants to horses and monitoring hormonal changes.
Key Findings: Deslorelin implants caused long-term suppression of LH and FSH in stallions and geldings, and multiple implants in mares suppressed gonadotropin secretion but did not induce ovarian atrophy["].
Effects of the Deslorelin acetate analogue deslorelin implants on reproduction in female domestic cats.
Application: The study evaluated the efficacy of deslorelin implants in suppressing estrus behavior and matings in domestic cats.Methodology: Cats received deslorelin implants, and estrus behavior, ovarian activity, and histological changes were monitored.
Key Findings: Deslorelin implants successfully suppressed estrus behavior and estradiol secretion for 18.5 months, with no significant local or utero-ovarian side effects["].
Effects of deslorelin acetate on plasma testosterone concentrations in captive yellow-bellied sliders (Trachemys scripta sp.).
Application: The study aimed to assess the effects of deslorelin acetate on testosterone production in yellow-bellied sliders.Methodology: Male turtles received deslorelin implants, and plasma testosterone concentrations were measured over time.
Key Findings: Deslorelin had a transient stimulatory effect on testosterone production without a negative feedback, suggesting a need for further research on its contraceptive effects["].
Evaluation of the efficacy and safety of single administration of 4.7-mg deslorelin acetate implants on egg production and plasma sex hormones in Japanese quail.
Application: The research investigated the impact of deslorelin acetate implants on egg production and sex hormone levels in Japanese quail.Methodology: Quail received deslorelin or placebo implants, and egg production and hormone levels were monitored.
Key Findings: Deslorelin implants reversibly decreased egg laying for approximately 70 days in most quail, with no clinically relevant lesions detected at necropsy["].
Induction of double ovulation in mares using deslorelin acetate.
Application: The study tested whether deslorelin acetate could induce double ovulation in mares.Methodology: Mares were treated with deslorelin acetate and monitored for ovulation and embryo recovery.
Key Findings: Deslorelin acetate was effective in inducing double ovulation, allowing for the recovery of more embryos per estrous cycle["].
Development and optimization of in-situ forming microparticles for long term controlled delivery of deslorelin acetate.
Application: This study focused on developing a controlled delivery system for deslorelin acetate to treat various conditions.Methodology: In-situ forming microparticles using PLGA were developed and optimized for deslorelin delivery.
Key Findings: The optimized formulation effectively extended peptide release for 30 days while maintaining its stability, suggesting potential for long-term therapeutic applications["].
Deslorelin acetate has been researched for various reproductive control applications across different species, showing effects on hormone levels, ovulation, and fertility. The methodologies range from controlled trials to molecular analyses, and the key findings demonstrate both the efficacy and potential side effects of deslorelin acetate treatments.
Mechanism Of Action
The primary mechanism of action of deslorelin acetate revolves around its role as a Deslorelin acetate agonist, influencing the secretion of key reproductive hormones and affecting reproductive functions in various animal species.
Ovulation Induction: Deslorelin acetate induces ovulation by reducing circulating concentrations of follicle-stimulating hormone (FSH) and modifying the gonadotropin response to Deslorelin acetate. This effect has been particularly noted in mares, where it increases the size of the largest follicle at the time of treatment and leads to ovulation (Farquhar et al., 2001).
Contraception: As a synthetic Deslorelin acetate analogue, deslorelin acetate acts as a contraceptive by inhibiting the synthesis and release of gonadotropins FSH and luteinizing hormone (LH), which are necessary for gonadal activities. This mechanism is instrumental in its use as a contraceptive agent in various animal species (Rosenfield et al., 2016).
Behavioral Changes: The compound induces transient azoospermia and behavioral changes in male animals, such as olive baboons, by altering reproductive hormone dynamics (Martinez et al., 2020).
Hormonal Suppression: Deslorelin acetate implants are used to suppress ovarian activity in pre-pubertal female dogs, thus preventing estrous induction and maintaining a juvenile appearance of the genital tract (Marino et al., 2014).
Altering Oestrus Signs: In female guinea pigs, deslorelin acetate alters signs of estrus, potentially preventing pregnancy (Kohutova et al., 2016).
Biochemical And Physiological Effects
These effects demonstrate the significant role of deslorelin acetate in modulating reproductive hormones and physiological processes, particularly in the context of ovulation, sexual behavior, and hormonal regulation.
Ovulation and Gonadotropin Secretion: It induces ovulation by reducing circulating concentrations of follicle-stimulating hormone (FSH) and altering the gonadotropin response to Deslorelin acetate, especially noted in mares. This is associated with a decrease in gonadotrophin concentrations and an increased interovulatory interval in some cases, (Farquhar et al., 2010).
Reproductive Hormone Modulation: In stallions, deslorelin acetate leads to a significant decrease in rearing up behavior and a gradual decline in testosterone concentrations, indicating its impact on sexual behavior and hormonal levels (Falomo et al., 2013).
Effects on Estrus Cycle: In guinea pigs, deslorelin acetate implants alter signs of estrus, delay vaginal membrane opening, and reduce progesterone levels, impacting the reproductive cycle and potentially preventing pregnancy (Kohutova et al., 2016).
Luteinizing Hormone Receptor Expression: It effectively increases the expression of luteinizing hormone receptors, particularly after ovulation, as observed in mares. This indicates its role in regulating the ovarian response to LH (Maia et al., 2016).
Behavioral Changes in Male Primates: In male olive baboons, deslorelin acetate implant induces transient azoospermia and decreases aggressiveness and sexual arousal, highlighting its influence on male reproductive physiology and behavior (Martinez et al., 2020).
Ovarian Preservation and Organ Changes: It can preserve ovarian function but may have atrophic effects on target organs during treatment and hyperplastic changes after restoring normal cyclicity, as observed in a study on female cats (Marino et al., 2021).
Suppression of Ovarian Activity in Dogs: In pre-pubertal female dogs, deslorelin acetate implants suppress ovarian activity, maintaining a juvenile appearance, and preventing estrous induction (Marino et al., 2014).
Advantages And Limitations For Lab Experiments
While deslorelin acetate offers several advantages for reproductive control and hormonal suppression in lab experiments, its limitations, including effects on follicular development, ovarian atrophy, and variability in efficacy, must be carefully considered in experimental design.
Advantages
Effective Induction of Ovulation: It is effective in inducing ovulation in animal models like mares, a crucial factor in reproductive studies (Farquhar et al., 2001).Suppression of Reproductive Hormones: Deslorelin acetate can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which is beneficial in studies where hormonal suppression is required (Johnson et al., 2003).
Model Development: It assists in developing animal models for various studies, such as non-laying hens, to investigate relationships between egg production and other physiological factors (Eusemann et al., 2018).
Suppression of Oestrus: In rats, deslorelin acetate implants suppress oestrus, effectively preventing pregnancy and aiding in reproductive control experiments (Alkis et al., 2011).
Limitations:
Delayed Follicular Development: Its use may lead to delayed follicular development and an increased interovulatory interval in animals like mares, which might not be ideal for certain reproductive studies (Farquhar et al., 2001).Risk of Ovarian Atrophy: Multiple implantations of deslorelin acetate can cause ovarian atrophy, especially in horses, which could limit its use in long-term reproductive studies (Johnson et al., 2003).
Impact on Oocyte Recovery: Its treatment can negatively affect oocyte recovery, which may pose challenges in in vitro fertilization or embryo production studies (Ackermann et al., 2017).
Seasonal Variation in Efficacy: The efficacy of deslorelin acetate in inducing ovulation varies with the season, being more effective in certain months like July and August in mares, which could limit its use in year-round studies (Farquhar et al., 2000).
Future Directions
These potential research directions indicate a growing interest in the broader applications of Deslorelin acetate, particularly in understanding its physiological effects, optimizing its use for reproductive control, and improving animal welfare.
Embryo Production and Oocyte Recovery: Further studies are needed to evaluate the success of Deslorelin acetate in embryo production, particularly its effects on oocyte recovery in species like domestic cats (Ackermann et al., 2017).
Hormonal Secretion and Reproductive Physiology: Investigating the long-term effects of Deslorelin acetate on LH and FSH secretion in different species, and its implications for reproductive physiology, remains a key area of research (Johnson et al., 2003).
Behavioral Studies: Exploring the potential of Deslorelin acetate in managing behavioral problems in animals, such as reducing aggressive or sexual behaviors in stallions, is an area ripe for further research (Falomo et al., 2013).
Puberty Postponement and Contraception: Research into the use of Deslorelin acetate for postponing puberty in animals like cats and its implications for veterinary practice could be expanded (Cecchetto et al., 2017).
Animal Models for Reproductive Studies: Its use in creating animal models for reproductive studies, such as inducing non-laying states in birds, could be an area of increased focus (Eusemann et al., 2018).
Hormone-Induced Sequelae Management: The efficacy of Deslorelin acetate in long-term management of hormone-induced sequelae in conditions like adrenocortical disease in ferrets presents another avenue for future research (Wagner et al., 2005).
Hormonal Contraception in Primates: Its role as a noninvasive and long-lasting contraceptive method in primates, such as rhesus macaques, with a focus on individual variation in hormone suppression duration, is an emerging area of interest (Carroll et al., 2022).
Controlled Drug Delivery Systems: Developing optimized formulations for controlled delivery of Deslorelin acetate, ensuring extended peptide release and maintaining conformational stability, is a promising research direction (Kapoor et al., 2018).
properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCYLGFSIXIXAB-NUZRHMIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H87N17O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046683 | |
Record name | Deslorelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deslorelin acetate | |
CAS RN |
82318-06-7 | |
Record name | Deslorelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082318067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deslorelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESLORELIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679007NR5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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